G-36

Descripción general

Descripción

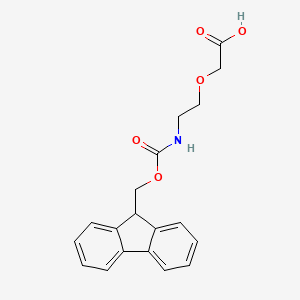

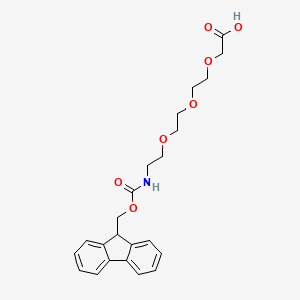

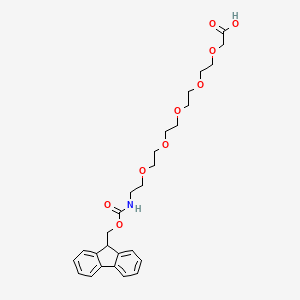

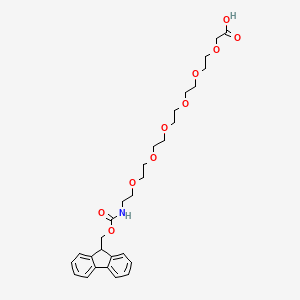

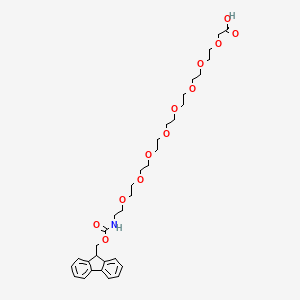

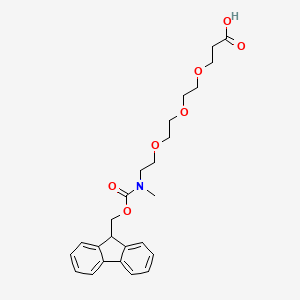

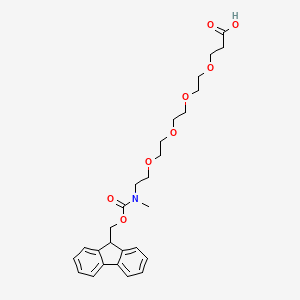

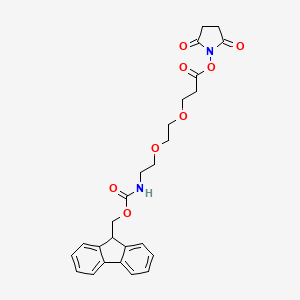

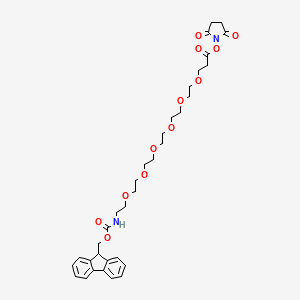

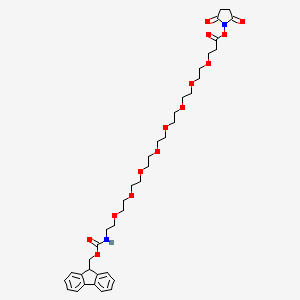

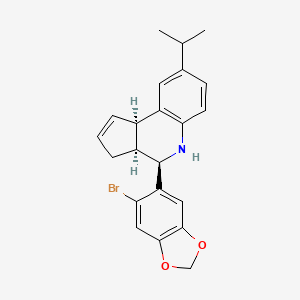

G-36 es un compuesto orgánico sintético conocido por su función como antagonista no esteroideo del receptor de estrógeno acoplado a proteína G (GPER). Está estructuralmente caracterizado por la presencia de una porción de benzodioxol brominado y un núcleo de ciclopentaquinolina. This compound se utiliza principalmente en la investigación científica para estudiar las vías de señalización del receptor de estrógeno y sus implicaciones en varios procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de G-36 implica múltiples pasos, comenzando con la formación del anillo de benzodioxol, seguida de la introducción del átomo de bromo. El núcleo de ciclopentaquinolina se construye luego a través de una serie de reacciones de ciclización. El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto se sintetiza típicamente en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso implica el uso de reactivos como bromo, derivados de quinolina y varios catalizadores para facilitar las reacciones de ciclización y bromación .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en la porción de benzodioxol, lo que lleva a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden dirigirse al átomo de bromo, lo que resulta en desbromación y la formación de un producto hidrogenado.

Sustitución: El átomo de bromo en this compound se puede sustituir con otros nucleófilos, como aminas o tioles, para crear varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo emplean reactivos como azida de sodio o tiourea.

Principales productos formados:

Oxidación: Derivados de quinona.

Reducción: Productos hidrogenados desbromados.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

G-36 se utiliza ampliamente en la investigación científica para estudiar el papel de los receptores de estrógeno acoplados a proteína G en varios sistemas biológicos. Algunas aplicaciones clave incluyen:

Química: Investigar las propiedades químicas y la reactividad de this compound y sus derivados.

Biología: Estudiar los efectos de this compound en las vías de señalización celular, particularmente las que involucran receptores de estrógeno.

Medicina: Explorar las posibles aplicaciones terapéuticas de this compound en enfermedades relacionadas con la señalización de estrógenos, como el cáncer de mama.

Industria: Utilizar this compound como un compuesto de prueba en el desarrollo de nuevos fármacos dirigidos a los receptores de estrógeno

Mecanismo De Acción

G-36 ejerce sus efectos inhibiendo selectivamente la activación de los receptores de estrógeno acoplados a proteína G (GPER). Bloquea la activación de la fosfoinositida 3-quinasa (PI3K) y la movilización de calcio desencadenada por el estrógeno a través de GPER. Además, this compound suprime la activación de la quinasa regulada por señales extracelulares (ERK) por estrógeno o G-1, pero no por el factor de crecimiento epidérmico (EGF). Esta inhibición selectiva permite a los investigadores distinguir los roles de GPER de los de los receptores de estrógeno clásicos (ERα y ERβ) en sistemas biológicos complejos .

Comparación Con Compuestos Similares

G-36 es único en su antagonismo selectivo de los receptores de estrógeno acoplados a proteína G sin afectar a los receptores de estrógeno clásicos (ERα y ERβ). Compuestos similares incluyen:

G-1: Un agonista selectivo de GPER utilizado en combinación con this compound para estudiar vías específicas de GPER.

ICI 182,780 (Fulvestrant): Un antagonista del receptor de estrógeno que se dirige a ERα y ERβ, a diferencia de this compound que es selectivo para GPER.

Tamoxifeno: Un modulador selectivo del receptor de estrógeno (SERM) que actúa sobre ERα y ERβ, pero no sobre GPER

La especificidad de this compound para GPER lo convierte en una herramienta valiosa en la investigación centrada en las vías de señalización de estrógenos no clásicas, proporcionando información que no se puede obtener utilizando otros moduladores del receptor de estrógeno.

Propiedades

IUPAC Name |

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOCPACSSHFGOY-ZCCHDVMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701343315 | |

| Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392487-51-2 | |

| Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of G-36?

A1: this compound acts as a selective antagonist for the G protein-coupled estrogen receptor 1 (GPER-1). [, ]

Q2: How does this compound exert its effects on GPER-1?

A2: this compound binds to GPER-1, blocking the binding site for agonists like aldosterone and 17β-estradiol. This effectively inhibits the downstream signaling pathways activated by these agonists. [, ]

Q3: What are the downstream consequences of this compound's antagonism of GPER-1?

A3: In the context of aldosterone-producing adenoma (APA), this compound has been shown to inhibit aldosterone-induced CYP11B2 gene and protein expression, effectively reducing aldosterone biosynthesis. [] In vulvar carcinoma cell lines, this compound was observed to counteract the reduction in proliferation and migration induced by the GPER-1 agonist G1. []

Q4: Does this compound interact with other targets besides GPER-1?

A4: While this compound is designed to be selective for GPER-1, research suggests potential interactions with other cellular components, particularly at higher concentrations. For instance, one study observed that this compound failed to prevent the cytotoxic effects of G-1 in T-ALL cell lines, despite effectively blocking G-1-induced intracellular Ca2+ rise, implying off-target effects. [] Further research is needed to fully understand the extent of these interactions.

Q5: What is the significance of studying this compound's interactions with GPER-1?

A5: GPER-1 is implicated in various physiological and pathological processes, including cardiovascular function, cancer progression, and endocrine disorders. [, ] Understanding how this compound modulates GPER-1 activity could provide insights into developing novel therapeutic interventions for these conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.